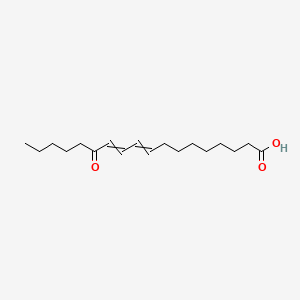

13-oxooctadeca-9,11-dienoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 13-oxooctadeca-9,11-dienoic acid typically involves the oxidation of linoleic acid. One common method is the use of potassium permanganate (KMnO4) as an oxidizing agent under acidic conditions. The reaction proceeds through the formation of an intermediate diol, which is then further oxidized to form the keto group at the 13th carbon position .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts, such as manganese dioxide (MnO2), can enhance the reaction rate and yield .

Análisis De Reacciones Químicas

2.1. Formation and Metabolism

The primary pathway for the synthesis of 13-oxooctadeca-9,11-dienoic acid involves the enzymatic oxidation of linoleic acid or its derivatives. The key steps include:

-

Enzymatic Conversion : The conversion of 13-hydroxyoctadecadienoic acid to 13-oxo-octadecadienoic acid is catalyzed by NAD+-dependent dehydrogenases found in various tissues, including colonic mucosa.

-

Oxidation Process : The oxidation process involves the removal of hydrogen from the hydroxyl group at the 13th carbon, resulting in a keto group formation .

2.2. Chemical Reactivity

The chemical reactivity of this compound is primarily attributed to its keto group, which allows it to participate in several important reactions:

-

Esterification : The keto group can react with alcohols to form esters, which are crucial for lipid metabolism and storage.

-

Conjugation Reactions : This compound can undergo conjugation with glutathione via glutathione transferases (GSTs), leading to the formation of a glutathione conjugate (13-OXO-SG). The kinetics of this reaction indicate that alpha class GSTs are particularly efficient in catalyzing this process .

2.3. Biological Interactions

Research indicates that this compound interacts with various cellular receptors and proteins:

-

PPARγ Activation : It acts as an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in regulating inflammation and metabolism.

-

Anti-inflammatory Properties : The compound has been shown to inhibit nitric oxide production and pro-inflammatory cytokines in macrophages, suggesting its potential therapeutic applications in inflammatory diseases .

3.1. Enzymatic Studies

Studies have demonstrated that different classes of GSTs exhibit varying efficiencies in catalyzing the conjugation of 13-OXO with glutathione:

| GST Class | kcat/Km (mM⁻¹ s⁻¹) |

|---|---|

| Alpha | 8.9 |

| Alpha | 2.14 |

| Mu | 0.4 - 0.8 |

| Pi | Variable |

This indicates that alpha class enzymes are more effective at facilitating the metabolic disposition of this bioactive compound compared to mu and pi classes .

3.2. Biological Activity

Research has highlighted the potential health benefits associated with this compound:

-

Cell Proliferation Inhibition : In breast cancer stem cells (BCSCs), treatment with this compound has been shown to suppress cell proliferation and induce apoptosis by downregulating c-Myc expression .

-

Inflammatory Response Modulation : It significantly reduces LPS-induced reactive oxygen species production and enhances antioxidant responses through Nrf2 signaling pathways .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

One of the primary applications of 13-KODE is its anti-inflammatory effects. Research indicates that 13-KODE can inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in macrophages. In a study involving lipopolysaccharide-stimulated RAW 264.7 macrophages, 13-KODE demonstrated a significant reduction in nitric oxide production and the expression of tumor necrosis factor-alpha and interleukin-1β. The compound also modulated nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways, suggesting its potential as a therapeutic agent for inflammatory diseases .

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

Another significant application of 13-KODE is its role in activating peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. Studies have shown that both 13-KODE and its precursor, 13-hydroxyoctadecadienoic acid (13-HODE), can activate PPAR-γ in colon tumor cell lines. This activation is associated with cellular differentiation and metabolic regulation, highlighting the potential of 13-KODE in cancer prevention and treatment .

Anticancer Activity

Research has also focused on the anticancer properties of 13-KODE. In breast cancer studies, it was found that treatment with 13-KODE suppressed cell proliferation and increased apoptosis in breast cancer stem cells (BCSCs). The compound was shown to down-regulate c-Myc expression, a critical regulator of cell growth and proliferation. This suggests that 13-KODE may serve as a natural inhibitor targeting BCSCs, which are often linked to poor prognosis in breast cancer patients .

Metabolism and Conjugation

The metabolic pathways involving 13-KODE are crucial for understanding its biological effects. It is primarily conjugated by glutathione transferases (GSTs), which play a role in detoxifying various compounds. The conjugation of 13-KODE with glutathione forms a bioactive conjugate that can influence cellular functions and responses to oxidative stress . The kinetics of this process indicate that alpha class GSTs are particularly efficient at catalyzing the formation of these conjugates.

Case Studies

- Anti-Inflammatory Effects : A study demonstrated that treatment with 100 µM concentrations of 13-KODE significantly inhibited LPS-induced nitric oxide production in RAW 264.7 cells, showcasing its potential as an anti-inflammatory agent .

- PPAR Activation : In experiments with Caco-2 and HCT-116 cells, exposure to micromolar concentrations of 13-KODE resulted in increased luciferase activity linked to PPAR-γ activation, indicating its role in modulating gene expression related to metabolism and inflammation .

- Breast Cancer Stem Cells : In vitro assays showed that treatment with varying concentrations of 13-KODE reduced the viability of breast cancer cell lines significantly, confirming its potential as an anticancer therapeutic .

Mecanismo De Acción

The mechanism of action of 13-oxooctadeca-9,11-dienoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation. By binding to these receptors, this compound can influence gene expression and cellular responses .

Comparación Con Compuestos Similares

Similar Compounds

13-HODE (13-hydroxy-9Z,11E-octadecadienoic acid): A hydroxylated derivative of linoleic acid.

9-ketoODE (9-oxo-10E,12Z-octadecadienoic acid): Another oxooctadecadienoic acid with the keto group at the 9th position.

13-DODE (13-dihydroxy-9Z,11E-octadecadienoic acid): A dihydroxylated derivative of linoleic acid .

Uniqueness

13-oxooctadeca-9,11-dienoic acid is unique due to its specific keto group at the 13th position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in unique reactions and interact with specific molecular targets, differentiating it from other similar compounds .

Propiedades

Fórmula molecular |

C18H30O3 |

|---|---|

Peso molecular |

294.4 g/mol |

Nombre IUPAC |

13-oxooctadeca-9,11-dienoic acid |

InChI |

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21) |

Clave InChI |

JHXAZBBVQSRKJR-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)C=CC=CCCCCCCCC(=O)O |

SMILES canónico |

CCCCCC(=O)C=CC=CCCCCCCCC(=O)O |

Sinónimos |

13-keto-9,11,-octadecadienoic acid 13-KODDA 13-oxo-9,11-octadecadienoic acid 13-OXO-ODE 13-oxooctadecadienoic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.